Retrocyclin-101

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

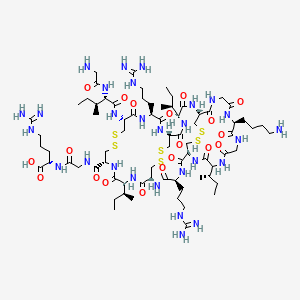

Retrocyclin-101 is a synthetic peptide belonging to the theta-defensin family. Theta-defensins are cyclic peptides originally found in certain nonhuman primates and are known for their potent antimicrobial properties. This compound has garnered significant attention due to its ability to inhibit the entry of HIV-1 into cells, making it a promising candidate for therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Retrocyclin-101 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of this compound is achieved through the formation of a head-to-tail peptide bond, which is facilitated by specific coupling reagents and conditions .

Industrial Production Methods: While the chemical synthesis of this compound is feasible, it is often cost-prohibitive for large-scale production. An alternative approach involves the use of genetically engineered chloroplasts in plants. This method allows for the stable integration and expression of the this compound gene, resulting in high yields of the peptide .

Análisis De Reacciones Químicas

Types of Reactions: Retrocyclin-101 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bonds. These bonds are crucial for maintaining the peptide’s cyclic structure and biological activity .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents are used to form disulfide bonds.

Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, leading to linearization of the peptide.

Major Products Formed: The major product of these reactions is the cyclic form of this compound, which is essential for its antimicrobial activity. Linearized forms of the peptide are typically less active .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Retrocyclin-101 exerts its effects by binding to specific molecular targets on the surface of pathogens. For HIV-1, it inhibits the formation of the six-helix bundle of gp41, a glycoprotein essential for viral entry into host cells. This prevents the virus from fusing with the host cell membrane, thereby blocking infection . Additionally, this compound can bind to lipopolysaccharides on bacterial surfaces, disrupting their integrity and leading to cell death .

Comparación Con Compuestos Similares

Protegrin-1: Another antimicrobial peptide with a similar cyclic structure and broad-spectrum activity against bacteria and viruses.

Human Alpha-Defensins: Linear peptides with antimicrobial properties but lacking the cyclic structure of Retrocyclin-101.

Rhesus Theta-Defensins: Naturally occurring cyclic peptides in nonhuman primates, structurally similar to this compound.

Uniqueness: this compound is unique due to its synthetic origin and the ability to inhibit HIV-1 entry, a property not shared by many other antimicrobial peptides. Its cyclic structure also provides enhanced stability and resistance to proteolytic degradation compared to linear peptides .

Propiedades

Fórmula molecular |

C74H130N28O19S6 |

|---|---|

Peso molecular |

1908.4 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,39R,42S)-34-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-16-(4-aminobutyl)-10,25,42-tris[(2S)-butan-2-yl]-4,31-bis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,41,44-tridecaoxo-36,37,46,47,50,51-hexathia-2,5,8,11,14,17,20,23,26,29,32,40,43-tridecazatricyclo[26.16.4.47,22]dopentacontane-39-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1 |

Clave InChI |

GNKYRGCPDPZENH-KDUUJLCWSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC |

SMILES canónico |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)